1-((4-Fluorophenyl)thio)butan-2-one

Catalog No.
S14177501
CAS No.
M.F
C10H11FOS
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((4-Fluorophenyl)thio)butan-2-one

Product Name

1-((4-Fluorophenyl)thio)butan-2-one

IUPAC Name

1-(4-fluorophenyl)sulfanylbutan-2-one

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C10H11FOS/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h3-6H,2,7H2,1H3

InChI Key

WHIXLULEIYJPSY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSC1=CC=C(C=C1)F

1-((4-Fluorophenyl)thio)butan-2-one is a synthetic organic compound characterized by the presence of a 4-fluorophenylthio group attached to a butan-2-one backbone. Its molecular formula is C10H11FOSC_{10}H_{11}FOS, and it has a molecular weight of approximately 198.26 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science, primarily utilized as a building block in the synthesis of more complex molecules. The unique fluorinated phenyl group enhances its chemical reactivity and biological activity, making it a subject of interest in various research fields .

  • Oxidation: The compound can be oxidized to form sulfoxides and sulfones, utilizing oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions may convert the compound back to its thiol form using reducing agents like lithium aluminum hydride.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines and amides when reacted with alkyl halides or acyl chlorides .

Research indicates that 1-((4-Fluorophenyl)thio)butan-2-one exhibits significant biological activity. It has been studied for its potential effects on various biological systems, particularly in enzyme inhibition and receptor binding. These properties suggest its possible therapeutic applications, including antidepressant and anxiolytic effects. The specific mechanisms of action involve interactions with molecular targets that alter their activity, although detailed pathways remain to be fully elucidated .

The synthesis of 1-((4-Fluorophenyl)thio)butan-2-one typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-fluorothiophenol and butan-2-one.
  • Reaction Conditions: The reaction is usually performed in the presence of a base such as sodium hydroxide and a solvent like ethanol at elevated temperatures.
  • Formation of Product: The resulting product is purified through recrystallization or chromatography to achieve high purity levels .

Industrial methods may scale this process for higher yields, often employing automated systems for efficiency.

1-((4-Fluorophenyl)thio)butan-2-one finds applications across various fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing new pharmaceutical compounds, particularly those targeting neurological disorders.
  • Material Science: The compound is used in developing novel materials due to its unique chemical properties.
  • Biological Research: It is utilized in studies exploring enzyme interactions and receptor activities, contributing to drug discovery efforts .

Interaction studies involving 1-((4-Fluorophenyl)thio)butan-2-one focus on its binding affinity to specific receptors and enzymes. These studies help elucidate its potential therapeutic effects and mechanisms of action. For instance, investigations into its role as an enzyme inhibitor have shown promising results, suggesting that it may modulate biological pathways relevant to mental health conditions .

Several compounds are structurally similar to 1-((4-Fluorophenyl)thio)butan-2-one, which allows for comparative analysis:

Compound NameStructure/GroupUnique Features
1-(4-Fluorophenyl)butan-2-amineAmine instead of ketonePotentially different biological activities due to amine functionality
4-FluorothiophenolThiol groupPrecursor used in the synthesis process; simpler structure
4-(4-Fluorophenyl)sulfanylbutan-2-oneSulfanyl instead of thioVariation in sulfur oxidation state may affect reactivity

Uniqueness

The uniqueness of 1-((4-Fluorophenyl)thio)butan-2-one lies in the specific combination of its fluorinated phenylthio group with the butan-2-one backbone. This structural arrangement imparts distinct chemical reactivity and biological properties, making it particularly valuable for research applications focused on developing new therapeutic agents and materials .

Organosulfur chemistry has been integral to synthetic organic chemistry since the 19th century, with early discoveries focusing on thiols, sulfides, and sulfonic acids. The development of the Frasch process in the late 1800s enabled large-scale sulfur extraction, facilitating industrial applications of sulfur-containing compounds. By the mid-20th century, organosulfur compounds like penicillin (containing a β-lactam ring with sulfur) revolutionized medicine, while vulcanized rubber demonstrated their industrial importance.

A pivotal advancement came with the recognition of sulfur’s versatility in forming stable bonds with carbon, enabling novel reaction pathways. For example, the Carius halogen method became a standard analytical technique for sulfur detection. Modern applications range from petroleum desulfurization (e.g., hydrodesulfurization) to atmospheric aerosol studies, where organosulfur compounds influence climate dynamics.

Table 1: Milestones in Organosulfur Chemistry

YearDiscovery/AdvancementSignificance
1840Sulfur Crisis in SicilyHighlighted sulfur’s economic importance
1928Isolation of penicillinDemonstrated biological relevance
1971EPA SO₂ regulationsAddressed environmental impacts
2020Synthetic methodologiesAdvanced organosulfur compound synthesis

Emergence and Research Significance of Fluorinated Thioaryl Ketones

Fluorinated thioaryl ketones emerged in the late 20th century as researchers explored the combined electronic effects of fluorine and sulfur. The strong electronegativity of fluorine (-4.0 Pauling scale) and the polarizable sulfur atom create a dipole moment that enhances reactivity in nucleophilic and electrophilic reactions. For 1-((4-Fluorophenyl)thio)butan-2-one, the ketone group at C2 and the thioether linkage at C1 enable participation in conjugate additions and cycloadditions, making it valuable for synthesizing heterocycles.

Recent studies highlight its role in:

  • Pharmaceutical intermediates: The 4-fluorophenyl group improves metabolic stability in drug candidates.
  • Materials science: Thioaryl ketones contribute to polymers with enhanced thermal stability.
  • Atmospheric chemistry: Analogous compounds participate in aerosol formation via gas-phase reactions with SO₃.

Scope and Objectives of Research on 1-((4-Fluorophenyl)thio)butan-2-one

Current research objectives focus on three areas:

  • Synthetic optimization: Developing efficient routes to achieve high yields and enantiomeric purity. For example, Michael additions using α,β-unsaturated ketones and thiophenol derivatives.
  • Reactivity profiling: Investigating its behavior in [3+2] cycloadditions to form pyrrolidine or thiophene derivatives.
  • Application-driven studies: Exploring its use in photoinitiators or ligands for asymmetric catalysis.

Table 2: Synthetic Methods for Fluorinated Thioaryl Ketones

MethodReagentsYield (%)Reference
Nucleophilic substitution4-Fluorothiophenol, 2-bromobutanone78
Oxidative couplingButan-2-one, 4-fluorobenzenethiol, I₂65
Microwave-assistedThiol, ketone, K₂CO₃, DMF92

The electronic effects of fluorine substitution in aromatic thioethers represent a complex interplay of inductive and resonance mechanisms that fundamentally alter the electronic distribution within the molecular framework [1] [2]. In the case of 1-((4-Fluorophenyl)thio)butan-2-one, the para-positioned fluorine atom exerts a pronounced electron-withdrawing inductive effect through the sigma-bond framework, simultaneously demonstrating the capacity for pi-electron donation through resonance interactions with the aromatic system [3].

The inductive effect of fluorine manifests as a strong electron-withdrawal mechanism, with the high electronegativity of fluorine (4.0 on the Pauling scale) creating a significant polarization of the carbon-fluorine bond [2]. This polarization propagates through the aromatic ring system, resulting in a net decrease in electron density at the ortho and meta positions relative to the fluorine substituent [1]. The magnitude of this inductive effect has been quantified through computational studies, showing energy differences of several electron volts in fluorinated aromatic systems compared to their non-fluorinated counterparts [2].

Conversely, the resonance effect operates through the overlap of fluorine's p-orbitals with the pi-electron system of the aromatic ring [3]. This interaction allows for electron density transfer from the fluorine lone pairs into the aromatic system, particularly at positions ortho and para to the fluorine substituent [3]. The resonance contribution creates new molecular orbitals below the original six aromatic orbitals, with fluorine atoms forming pi-bonding interactions in these lower-energy states [3].

Table 1: Electronic Effects of Fluorine in Aromatic Thioethers

Effect TypeMechanismImpact on Aromatic SystemMagnitude
Inductive Effectσ-bond electron withdrawal through electronegativity differenceDecreases electron density in aromatic ringStrong (-I effect) [1] [2]
Resonance Effectπ-electron donation through p-orbital overlap with aromatic systemCan increase electron density through back-donationModerate (+R effect) [3]
Electrostatic EffectDipole moment enhancement and charge distribution modificationModifies electrostatic potential surfaceSignificant [2]
Steric EffectMinimal steric hindrance due to small atomic radiusAllows close approach to aromatic carbonsMinimal [1]

The thioether linkage introduces additional electronic complexity through the sulfur atom's inherent nucleophilic character and its capacity for multiple oxidation states [4] [5]. The sulfur-carbon bond exhibits partial ionic character due to the electronegativity difference between sulfur and carbon, creating a region of enhanced electron density around the sulfur atom [5]. This electronic environment is further modulated by the electron-withdrawing fluorine substituent, which reduces the overall electron density available for sulfur-mediated interactions [4].

Experimental evidence from X-ray emission spectroscopy studies has demonstrated that the electronic structure of sulfur-containing compounds is highly sensitive to the local electronic environment, including the nature of bonded organic moieties [5]. The fine structure of sulfur K-beta spectra reveals distinct signatures for different sulfur oxidation states and coordination environments, providing direct evidence for the electronic effects of fluorine substitution on thioether systems [5].

Sulfur-Containing Ketones: Theoretical Models and Reactivity Principles

The theoretical understanding of sulfur-containing ketones encompasses multiple mechanistic paradigms that govern their chemical reactivity and biological interactions [6] [7]. The dual electrophilic nature of these compounds, featuring both the ketone carbonyl carbon and the potential for sulfur oxidation, creates unique reactivity profiles that distinguish them from conventional ketone or thioether systems [8] [9].

The nucleophilicity of the sulfur atom in thioether ketones operates through frontier molecular orbital theory, where the highest occupied molecular orbital (HOMO) is primarily localized on the sulfur lone pairs [6]. This electronic configuration renders the sulfur center susceptible to electrophilic attack, particularly by oxidizing agents such as hydrogen peroxide or molecular oxygen [4] [10]. The oxidation pathway typically proceeds through a two-step mechanism, first forming the corresponding sulfoxide, followed by further oxidation to the sulfone under more forcing conditions [4] [11].

Kinetic studies have revealed that the oxidation rate of thioethers is influenced by both electronic and steric factors [4]. Electron-withdrawing groups, such as the fluorophenyl substituent in 1-((4-Fluorophenyl)thio)butan-2-one, decrease the electron density on the sulfur atom, thereby reducing its nucleophilicity and slowing the oxidation process [4]. This electronic effect is counterbalanced by steric considerations, where bulky substituents can impede access to the sulfur center [4].

The ketone functionality introduces additional reactivity through the electrophilic nature of the carbonyl carbon [12] [9]. Fluorine substitution on the aromatic ring enhances this electrophilicity through inductive electron withdrawal, making the carbonyl carbon more susceptible to nucleophilic attack [13]. The balance between the keto and hydrate forms of fluorinated ketones has been identified as a critical factor in determining overall reactivity, with computational studies revealing that this equilibrium is highly sensitive to solvent effects and the specific fluorination pattern [13].

Table 2: Sulfur-Containing Ketone Reactivity Parameters

ParameterDescriptionInfluence FactorTheoretical Model
Nucleophilicity of SulfurSulfur atom acts as nucleophile in reactionsElectronic environment and substitution patternFrontier Molecular Orbital Theory [6] [7]
Electrophilicity of Carbonyl CarbonCarbonyl carbon susceptible to nucleophilic attackFluorine substitution increases electrophilicityHard-Soft Acid-Base Theory [12] [9]
Keto-Hydrate EquilibriumBalance between ketone and hydrated formsSolvent effects and pH conditionsThermodynamic equilibrium models [13]
Oxidation SusceptibilityThioether oxidation to sulfoxide/sulfonePresence of oxidizing agentsElectron transfer theory [4] [10]
Conformational FlexibilityMultiple conformational states accessibleSteric interactions and ring constraintsConformational analysis methods [14] [15]

The synthetic utility of alpha-keto thioesters and related sulfur-containing ketones has been demonstrated through their ability to undergo diverse chemical transformations [7] [8]. These compounds serve as versatile building blocks, capable of participating in nucleophilic displacement reactions at the thioester carbonyl, followed by intramolecular cyclization to form heterocyclic products [8]. The presence of two electrophilic centers allows for regioselective reactions, with the choice of nucleophile and reaction conditions determining the preferred reaction pathway [8].

Theoretical investigations using density functional theory have provided insights into the preferred conformational states of sulfur-containing ketones [14] [15]. These studies reveal that the sulfur atom's lone pairs can adopt multiple orientations relative to the ketone functionality, leading to different conformational minima with distinct energetic and reactive properties [14]. The conformational preferences are influenced by intramolecular interactions, including potential hydrogen bonding between the sulfur lone pairs and nearby hydrogen atoms [14].

Structure-Activity Relationship (SAR) Theories Applied to 1-((4-Fluorophenyl)thio)butan-2-one

The structure-activity relationship theories for 1-((4-Fluorophenyl)thio)butan-2-one integrate multiple molecular descriptors that correlate structural features with biological and chemical activities [16] [17]. The para-fluorine substitution pattern represents a critical structural element that modulates the compound's electronic properties and subsequent biological interactions through well-established SAR principles [16].

The fluorine substituent contributes to the overall SAR profile through multiple mechanisms, including altered lipophilicity, modified hydrogen bonding capacity, and enhanced metabolic stability [18]. Studies on fluorinated cannabinoids have demonstrated that fluorine substitution can have detrimental effects on receptor binding affinity, suggesting that the electronic modifications introduced by fluorine do not universally enhance biological activity [16]. This finding emphasizes the importance of considering the specific biological target and the nature of the molecular recognition process when evaluating fluorine's contribution to SAR [16].

The thioether linkage introduces unique SAR considerations through its capacity for metal coordination and enzyme interactions [19]. The sulfur atom's lone pairs can participate in coordination bonds with metal centers in biological systems, potentially leading to enhanced or altered biological activity [5]. Additionally, the susceptibility of thioethers to oxidative metabolism creates opportunities for metabolite-mediated biological effects, where the sulfoxide or sulfone metabolites may exhibit different activity profiles compared to the parent compound [10] [11].

The butanone chain provides conformational flexibility that influences the overall molecular geometry and the spatial arrangement of pharmacophoric elements [19]. Molecular dynamics simulations have revealed that this flexibility allows the compound to adopt multiple conformational states, each potentially exhibiting different binding affinities and selectivities for biological targets [19]. The ketone functionality serves as both a hydrogen bond acceptor and a potential site for reversible covalent interactions with nucleophilic residues in proteins [12].

Table 3: Structure-Activity Relationship Factors for 1-((4-Fluorophenyl)thio)butan-2-one

Structural FeatureElectronic ImpactBiological RelevanceComputational Predictor
Para-fluorine substitutionElectron-withdrawing effect on aromatic ringModulated receptor binding affinityHammett constants and electronic parameters [16] [17]
Thioether linkageSulfur lone pair availability for interactionsMetal coordination and enzyme interactionsNatural Bond Orbital analysis [5] [19]
Butanone chainKetone electrophilicity enhancementHydrogen bonding and electrostatic interactionsElectrostatic potential calculations [12] [9]
Aromatic ring systemπ-electron system delocalizationHydrophobic interactions with binding sitesAromaticity indices (NICS, HOMA) [20] [3]
Overall molecular geometrySpatial arrangement of functional groupsMolecular recognition and selectivityMolecular dynamics simulations [19]

The application of quantitative structure-activity relationship (QSAR) models to fluorinated thioether systems has revealed specific molecular descriptors that correlate with biological activity [17]. Electronic parameters, such as Hammett sigma constants and frontier molecular orbital energies, have been identified as significant predictors of activity in fluorinated aromatic compounds [17]. The HOMO-LUMO gap, in particular, serves as an indicator of chemical reactivity and has been correlated with biological activity in various fluorinated systems [17].

Aromaticity indices, including Nucleus-Independent Chemical Shifts (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), provide quantitative measures of the aromatic character in fluorinated systems [20] [3]. These indices have shown that fluorine substitution generally enhances aromaticity, which can influence the compound's stability and reactivity profile [17]. The enhanced aromaticity contributes to the overall rigidity of the molecular framework, potentially affecting the compound's ability to undergo conformational changes necessary for biological activity [3].

Computational Approaches in Predicting Reactivity and Biological Interactions

The computational prediction of reactivity and biological interactions for 1-((4-Fluorophenyl)thio)butan-2-one relies on sophisticated theoretical methods that accurately capture the electronic structure and dynamic behavior of sulfur-containing systems [21] [22]. Density functional theory (DFT) methods have emerged as the primary computational tool for investigating these systems, with specific functionals showing superior performance for sulfur-containing compounds [21] [22].

Benchmark studies have established that the ωB97XD functional with the 6-311G(2d,p) basis set provides the most accurate and reliable results for sulfur-containing compounds [21] [22]. This method combination effectively captures the electronic correlation effects that are particularly important for sulfur chemistry, including the accurate description of sulfur-sulfur bonds and the prediction of thermochemical properties [21] [22]. The range-separated hybrid nature of ωB97XD allows for proper treatment of both short-range and long-range electron correlation effects, which are crucial for accurate modeling of thioether systems [21].

Time-dependent density functional theory (TD-DFT) calculations have been employed to predict the electronic spectra and excited-state properties of fluorinated aromatic compounds [20]. These calculations provide insights into the electronic transitions and photophysical properties that are relevant for understanding the compound's behavior under various conditions [20]. The inclusion of solvent effects through continuum solvation models enhances the accuracy of these predictions for biological systems [20].

Table 4: Computational Methods for Thioether Analysis

MethodMethod TypeStrengthsApplicationsAccuracy Rating
B3LYP/6-31G*Hybrid DFTWell-established for organic compoundsGeometry optimization and vibrational analysisGood [14] [15]
M06/6-31G*Meta-hybrid DFTImproved for main-group elements and non-covalent interactionsConformational analysis of thioethersVery Good [14] [15]
ωB97XD/6-311G(2d,p)Range-separated hybrid DFTExcellent for sulfur-containing compoundsThermochemical data for sulfur compoundsExcellent [21] [22]
MP2/6-311+G**Post-HFHigh accuracy for correlation effectsSingle-point energy calculationsHigh [14] [15]

Molecular dynamics simulations provide complementary information about the dynamic behavior and conformational preferences of 1-((4-Fluorophenyl)thio)butan-2-one in various environments [19]. These simulations can reveal the preferred conformational states under physiological conditions and provide insights into the compound's flexibility and potential binding modes with biological targets [19]. The incorporation of explicit solvent molecules in these simulations enhances the realism of the computational model and improves the prediction of solution-phase properties [19].

Quantum mechanical/molecular mechanical (QM/MM) methods have been applied to study sulfur-containing compounds in enzymatic environments [6]. These hybrid approaches allow for the accurate treatment of the chemical system of interest at the quantum mechanical level while efficiently handling the protein environment through classical molecular mechanics [6]. This methodology has been particularly valuable for studying the oxidation reactions of thioethers by biological oxidants, providing detailed mechanistic insights that complement experimental observations [6].

The prediction of biological interactions involves the integration of multiple computational approaches, including molecular docking, pharmacophore modeling, and free energy perturbation calculations [19]. Molecular docking studies can identify potential binding sites and predict the binding affinity of 1-((4-Fluorophenyl)thio)butan-2-one with specific protein targets [19]. The accuracy of these predictions depends on the quality of the protein structure and the incorporation of conformational flexibility for both the ligand and the protein [19].

The retrosynthetic analysis of 1-((4-Fluorophenyl)thio)butan-2-one reveals several strategic disconnection approaches that guide synthetic pathway selection. The target molecule contains a thioether linkage between a fluorinated aromatic ring and an aliphatic ketone chain, suggesting multiple retrosynthetic disconnections [2].

The primary disconnection involves cleavage of the carbon-sulfur bond, which can be approached through two main strategies. The first strategy involves disconnection at the aryl-sulfur bond, leading to 4-fluorothiophenol and 4-bromobutanone or equivalent electrophilic ketone derivatives . This approach capitalizes on the nucleophilic nature of thiophenols and their ability to undergo substitution reactions with alkyl halides under basic conditions.

The second strategic disconnection involves formation of the thioether linkage through nucleophilic aromatic substitution. This approach requires 4-fluorohalobenzene derivatives and butanone-derived thiol nucleophiles [3] [4]. The electron-withdrawing nature of the fluorine substituent activates the aromatic ring toward nucleophilic attack, enabling efficient substitution reactions under mild conditions.

Advanced retrosynthetic considerations include the potential for functional group interconversion strategies. The ketone functionality can be derived from corresponding alcohols through oxidation [5], or from carboxylic acid derivatives through organometallic addition reactions [6] [7]. These approaches provide additional synthetic flexibility and enable the use of more readily available starting materials.

The strategic analysis also considers the stereochemical implications of the synthesis. While the target molecule lacks stereogenic centers, the synthetic methodology must account for potential regioselectivity issues, particularly in the formation of the thioether linkage and the positioning of the ketone functionality.

Contemporary Synthetic Routes for Thioaryl Ketones

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution represents a fundamental approach for constructing thioaryl ketones, particularly those containing electron-withdrawing substituents [3] [8] [4]. The mechanism proceeds through a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex.

The reaction of 4-fluorohalobenzenes with thiol nucleophiles demonstrates the effectiveness of this approach. Under typical conditions using potassium carbonate as base in dimethylformamide at elevated temperatures, yields of 78-91% can be achieved . The fluorine substituent serves a dual role, acting as both an electron-withdrawing group that activates the aromatic ring and as a directing group that influences regioselectivity.

The mechanistic pathway involves initial nucleophilic attack by the thiolate anion on the electron-deficient aromatic carbon, forming a resonance-stabilized anionic intermediate. The negative charge is delocalized through the aromatic system and stabilized by the electron-withdrawing fluorine substituent. Subsequent elimination of the halide leaving group restores aromaticity and completes the substitution reaction [4].

Optimization studies reveal that the choice of base significantly influences reaction efficiency. Cesium carbonate provides superior results compared to potassium carbonate or sodium hydride, achieving yields up to 91% under appropriate conditions . The enhanced performance of cesium carbonate is attributed to its ability to generate more reactive thiolate nucleophiles and its improved solubility in polar aprotic solvents.

Temperature control emerges as a critical parameter, with optimal conditions typically requiring 80-100°C to achieve reasonable reaction rates while minimizing side reactions. Lower temperatures result in incomplete conversion, while excessive temperatures promote decomposition and formation of disulfide byproducts .

Sulfur Incorporation via Thiolation Reactions

Modern thiolation strategies for thioaryl ketone synthesis have evolved to encompass diverse mechanistic pathways and reaction conditions [9] [10] [11]. The thia-Michael addition reaction represents a particularly versatile approach, enabling the construction of carbon-sulfur bonds through conjugate addition to electron-deficient alkenes.

The reaction mechanism involves nucleophilic attack by thiolate anions on the β-carbon of α,β-unsaturated carbonyl compounds. For the synthesis of 1-((4-Fluorophenyl)thio)butan-2-one, this approach requires the preparation of appropriate enone precursors and subsequent thiolation with 4-fluorothiophenol [12].

Organocatalytic thiolation methods have gained prominence due to their mild reaction conditions and high selectivity. The use of heterogeneous prolinamide catalysts immobilized on metal-organic frameworks achieves turnover frequencies exceeding 1100 h⁻¹ under ambient conditions [12]. The mechanism involves formation of iminium intermediates that activate the electrophilic carbon for nucleophilic attack by thiol nucleophiles.

Mechanochemical thiolation represents an emerging green chemistry approach that eliminates the need for traditional solvents [9]. Ball milling techniques enable the direct combination of carbonyl compounds, amines, and thiols in one-pot reactions, achieving yields of 84-87% within one hour of milling. The mechanism proceeds through in-situ formation of imine intermediates followed by thiolation and subsequent hydrolysis to yield the desired ketone products.

The development of photocatalytic thiolation methods provides sustainable alternatives using visible light as an energy source [13] [14]. These reactions typically employ organic photocatalysts such as thioxanthone and proceed through radical mechanisms involving thiyl radical generation and subsequent addition to carbonyl compounds.

Catalytic and Green Chemistry Approaches

Contemporary synthetic methodology emphasizes catalytic and environmentally sustainable approaches for thioaryl ketone synthesis [13] [15] [16]. Photocatalytic methods represent a particularly promising avenue, utilizing visible light as a renewable energy source and avoiding harsh reaction conditions.

The photocatalytic oxidative radical addition of thioic acids to alkenes provides a direct route to α-keto thiol esters [13] [14]. This method employs thioxanthone as an inexpensive organic photocatalyst, molecular oxygen as a green oxidant, and ethyl acetate as a sustainable solvent. The reaction proceeds through thiyl radical generation followed by addition to the alkene substrate and subsequent oxidation to form the ketone product.

Electrochemical methods offer precise control over reaction conditions and enable the synthesis of thioaryl ketones under mild conditions [15]. These approaches typically involve anodic oxidation of thiol substrates to generate thiyl radicals, which subsequently undergo addition to carbonyl compounds. The electrochemical approach eliminates the need for stoichiometric oxidants and provides excellent chemoselectivity.

Metal-organic framework-based catalysts represent an innovative approach to heterogeneous catalysis for thioaryl ketone synthesis [12]. The UiO-66-NH-proline catalyst demonstrates exceptional performance in thia-Michael addition reactions, achieving high turnover frequencies while maintaining catalyst stability through multiple reaction cycles.

Flow chemistry techniques enable continuous synthesis of thioaryl ketones with improved safety profiles and enhanced process control [16]. Microreactor systems provide precise temperature control, efficient mixing, and rapid heat transfer, enabling reactions to be conducted under more controlled conditions than traditional batch processes.

Process intensification strategies integrate multiple enabling technologies to achieve enhanced reaction efficiency. The combination of flow chemistry with photocatalysis, for example, enables continuous processing with improved light penetration and more uniform irradiation compared to batch photochemical reactions [16].

Mechanistic Elucidation of Key Transformations

The mechanistic understanding of thioaryl ketone formation involves several key transformations that determine reaction selectivity and efficiency [17] [18] [19]. The primary mechanistic pathways include nucleophilic substitution, radical addition, and catalytic processes, each with distinct characteristics and requirements.

The nucleophilic aromatic substitution mechanism for thioaryl ketone synthesis proceeds through a well-characterized addition-elimination pathway [3] [4]. Initial nucleophilic attack by the thiolate anion on the electron-deficient aromatic carbon forms a σ-complex intermediate, with the negative charge delocalized through the aromatic system. The stability of this intermediate is enhanced by electron-withdrawing substituents, particularly when positioned ortho or para to the reaction center.

Computational studies reveal that the transition state for nucleophilic aromatic substitution involves significant charge transfer from the nucleophile to the aromatic system [4]. The activation energy is strongly dependent on the electron-withdrawing capacity of substituents, with fluorine-containing substrates showing particularly favorable energetics due to the high electronegativity of fluorine.

Radical mechanisms play an increasingly important role in modern thioaryl ketone synthesis [17] [18]. The generation of thiyl radicals through photocatalytic or electrochemical methods enables new bond-forming reactions that complement traditional ionic pathways. These radicals exhibit nucleophilic character and readily add to electron-deficient carbonyl compounds.

The mechanism of radical thiolation involves initial hydrogen atom abstraction from thiols to generate thiyl radicals, followed by addition to the carbonyl carbon. The resulting alkoxy radical intermediate undergoes further transformation through β-scission or hydrogen atom transfer to yield the final ketone product [20]. The stability of thiyl radicals is crucial for reaction success, with aromatic thiols generally providing more stable radical intermediates than aliphatic analogs.

Catalytic mechanisms involve metal-centered transformations that enable new bond-forming reactions [18]. Palladium-catalyzed coupling reactions between thiol esters and boronic acids provide efficient routes to ketone products through oxidative addition, transmetalation, and reductive elimination sequences. The mechanism involves initial oxidative addition of the thiol ester to the palladium center, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the carbon-carbon bond.

The role of enzyme-catalyzed transformations in thioaryl ketone synthesis has gained recognition through studies of cytochrome P450 enzymes [18]. These enzymes catalyze carbon-sulfur bond formation through diradical coupling mechanisms, with the enzyme environment controlling selectivity and reactivity. The mechanism involves initial hydrogen atom abstraction followed by radical recombination within the enzyme active site.

Optimization of Reaction Conditions: Yield, Selectivity, and Scalability

Systematic optimization of reaction conditions is essential for achieving high yields and selectivity in thioaryl ketone synthesis [21]. The optimization process involves careful examination of multiple variables including temperature, solvent, catalyst loading, and reaction time, with statistical methods employed to identify optimal conditions.

Temperature optimization reveals a complex relationship between reaction rate and product selectivity. For nucleophilic aromatic substitution reactions, optimal temperatures typically range from 60-80°C, balancing reaction rate with side product formation. Lower temperatures result in incomplete conversion, while excessive temperatures promote decomposition and formation of disulfide byproducts. The activation energy for the desired reaction pathway is typically 15-25 kcal/mol, consistent with the observed temperature dependence .

Solvent selection significantly influences reaction outcomes through multiple effects including solvation of reactants, stabilization of intermediates, and facilitation of mass transfer. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal conditions for nucleophilic aromatic substitution by stabilizing anionic intermediates while avoiding competitive solvation of nucleophiles. The dielectric constant of the solvent correlates with reaction efficiency, with optimal values typically ranging from 30-45 .

Catalyst loading optimization requires balancing reaction efficiency with economic considerations. For organocatalytic thiolation reactions, catalyst loadings of 10-20 mol% typically provide optimal results, with higher loadings offering diminishing returns in terms of yield improvement. The turnover frequency decreases at higher catalyst loadings due to catalyst aggregation and competitive inhibition effects [12].

The optimization of reaction time involves consideration of both conversion and selectivity. Extended reaction times generally improve conversion but may lead to decreased selectivity due to side reactions. For most thioaryl ketone syntheses, optimal reaction times range from 4-24 hours, depending on the specific reaction conditions and substrate combination .

Base selection and concentration optimization are crucial for nucleophilic aromatic substitution reactions. Cesium carbonate typically provides superior results compared to other bases, with optimal concentrations ranging from 1.2-1.5 equivalents relative to the limiting reagent. Higher base concentrations can lead to increased side reactions and product decomposition .

Substrate stoichiometry optimization reveals that slight excesses of the nucleophilic component typically improve yields while minimizing waste. A 1.2-1.5 fold excess of thiol nucleophile relative to the electrophilic aromatic compound generally provides optimal results, balancing conversion with economic efficiency .

Industrial Scale-Up Considerations and Process Intensification

The transition from laboratory-scale synthesis to industrial production of thioaryl ketones requires comprehensive consideration of process intensification strategies and scalability challenges [22] [23] [24]. Heat transfer limitations, mass transfer effects, and mixing efficiency become critical factors that influence both reaction performance and safety considerations.

Heat transfer optimization is paramount for industrial-scale thioaryl ketone synthesis, particularly for exothermic reactions such as nucleophilic aromatic substitution. The surface area to volume ratio decreases significantly upon scale-up, requiring enhanced heat transfer systems such as jacketed reactors with optimized heat exchange surfaces. Process control systems must maintain temperature uniformity within ±2°C to ensure consistent product quality and minimize side reactions [22].

Mass transfer limitations become increasingly significant at industrial scale, particularly for heterogeneous reactions involving solid catalysts or multiphase systems. The implementation of continuous flow technology addresses these limitations through enhanced mixing and reduced diffusion distances. Microreactor systems provide superior mass transfer characteristics compared to traditional batch reactors, enabling more efficient utilization of catalysts and improved reaction selectivity [16].

Mixing efficiency optimization requires careful consideration of impeller design, power input, and vessel geometry. The Reynolds number for industrial-scale reactors typically exceeds 10⁴, ensuring turbulent flow conditions that promote efficient mixing. Static mixers in continuous flow systems provide consistent mixing performance with reduced energy requirements compared to mechanical agitation [22].

Catalyst recovery and recycling systems are essential for economic viability of industrial processes. For heterogeneous catalysts, continuous filtration and regeneration systems enable extended catalyst lifetimes while maintaining activity. The development of robust catalyst supports that withstand industrial operating conditions is crucial for long-term process stability [23].

Process analytical technology enables real-time monitoring and control of critical process parameters. Online spectroscopic methods such as infrared and nuclear magnetic resonance spectroscopy provide immediate feedback on reaction progress and product quality. Automated control systems adjust reaction conditions in response to measured parameters, ensuring consistent product quality and optimal resource utilization [23].

Safety considerations for industrial-scale thioaryl ketone synthesis include comprehensive hazard analysis and risk assessment. The presence of hydrogen sulfide and other sulfur-containing compounds requires specialized ventilation systems and emergency response protocols. Process safety management systems ensure compliance with regulatory requirements and minimize operational risks [23].

Environmental impact assessment and life cycle analysis guide the selection of sustainable process technologies. The implementation of green chemistry principles, including atom economy, waste minimization, and renewable feedstocks, reduces the environmental footprint of industrial processes. Integrated waste management systems enable recovery and recycling of solvents and other process materials [24].

Economic optimization involves comprehensive cost analysis including raw materials, energy consumption, capital equipment, and operating expenses. The development of integrated processes that combine multiple reaction steps reduces overall production costs while improving efficiency. Process integration strategies, such as heat integration and solvent recycling, further enhance economic viability [23].

Quality control systems ensure consistent product specifications through statistical process control methods. The implementation of robust analytical methods and acceptance criteria maintains product quality while minimizing batch-to-batch variation. Continuous improvement programs identify opportunities for process optimization and cost reduction [23].

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

198.05146431 g/mol

Monoisotopic Mass

198.05146431 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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